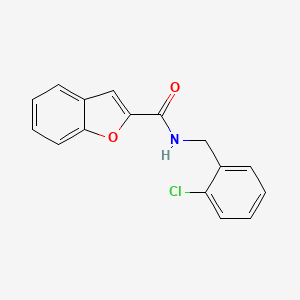![molecular formula C21H25N5O2 B5629247 3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5629247.png)
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is associated with research in the development of hybrid molecules combining chemical fragments of known antiepileptic drugs. The research focuses on creating new potential therapeutic agents by merging different pharmacophoric elements from established medications (Kamiński et al., 2015).
Synthesis Analysis
The synthesis involves the coupling reaction of specific propanoic acids with substituted benzylamines, facilitated by the coupling reagent N,N-carbonyldiimidazole (CDI). This process has been utilized to generate a library of compounds for pharmacological evaluation, particularly as anticonvulsants (Kamiński et al., 2015).
Molecular Structure Analysis
The structural elucidation of synthesized compounds, including our compound of interest, is generally confirmed through spectral data (1H NMR, 13C NMR, LC-MS). These analytical techniques ensure the correct chemical structure of the newly prepared compounds (Kamiński et al., 2015).
Chemical Reactions and Properties
The compound is part of a series derived from reactions encompassing tosyl, piperidine, and 1,3,4-oxadiazole functionalities. These reactions typically involve multiple steps, including N-substitution reactions, to create a diverse array of compounds with potential biological activities (Sattar et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-20(23-14-17-3-2-10-22-13-17)7-6-16-8-11-26(12-9-16)15-18-4-1-5-19-21(18)25-28-24-19/h1-5,10,13,16H,6-9,11-12,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUTSKSTSYJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,1,3-Benzoxadiazol-4-ylmethyl)piperidin-4-YL]-N-(pyridin-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[3-(2-furyl)-1-methylpropyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629169.png)
![2-[4-(4-methoxy-3-methylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5629184.png)
![[(3R*,5R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5629196.png)
![2-ethyl-5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)pyrimidine](/img/structure/B5629200.png)
![3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)propanoic acid](/img/structure/B5629203.png)


![2-[3'-methoxy-5'-(trifluoromethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5629220.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5629228.png)
![9-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629233.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidine](/img/structure/B5629235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5629252.png)
![2-{[3-cyclopropyl-1-(2-hydroxybutyl)-1H-1,2,4-triazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5629261.png)
